2-Chloro-4-(difluoromethyl)-5-fluoropyridine
Description
2-Chloro-4-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative characterized by a trifunctional substitution pattern: a chlorine atom at position 2, a difluoromethyl group at position 4, and a fluorine atom at position 4. This compound belongs to a class of fluorinated heterocycles widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The presence of fluorine and chlorine substituents enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery and pesticide development .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-1-3(6(9)10)4(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPQAKUTIPHJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions to form the desired product . The reaction is carried out at low temperatures to ensure the stability of the intermediates and to minimize the formation of by-products.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to maintain the required reaction conditions. The final product is purified through distillation and other separation techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(difluoromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-5-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen Diversity : The iodine substituent in 5-Chloro-2-fluoro-4-iodopyridine enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the difluoromethyl group in the target compound enhances electronegativity and steric effects, influencing binding affinity in bioactive molecules .
- Methyl vs. Difluoromethyl : Replacing a methyl group (e.g., in 4-Chloro-5-fluoro-2-methylpyridine) with difluoromethyl increases metabolic stability due to fluorine’s inductive effects, reducing oxidative degradation .
Physical and Chemical Properties
- Melting Points: Analogs like 2-amino-4-(2-chloro-5-substituted-phenyl)pyridines exhibit melting points between 268–287°C , but smaller substituents (e.g., methyl or fluorine) lower melting points (e.g., 2-Chloro-5-fluoropyridine, ~25–30°C ). The target compound’s melting point is unreported but likely lower due to reduced symmetry.
- Reactivity : Difluoromethyl groups (CF₂H) are less electrophilic than trifluoromethyl (CF₃) but more reactive than methyl, enabling selective functionalization at position 4 .
Biological Activity
2-Chloro-4-(difluoromethyl)-5-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural features and potential biological activities. This compound is characterized by the presence of both chlorine and difluoromethyl groups, which significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets. Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
Pharmacological Studies
Recent research has focused on the pharmacological properties of this compound, particularly its effects on various biological systems:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
- Antitumor Activity : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to inhibit tumor growth was observed in assays involving breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
- Antibacterial Efficacy : A study evaluated the antimicrobial effects of various fluorinated pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : In a comparative study involving multiple pyridine derivatives, this compound showed promising results in inhibiting the proliferation of MCF-7 cells with an IC50 value of approximately 12 µM, demonstrating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antibacterial, Antitumor |
| 2-Chloro-4-fluoropyridine | Structure | Moderate Antibacterial |
| 3-Fluoro-4-(difluoromethyl)pyridine | Structure | Low Antitumor Activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
